molecular formula C23H24N2O B2465166 2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone CAS No. 306980-06-3

2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone

Número de catálogo: B2465166
Número CAS: 306980-06-3
Peso molecular: 344.458
Clave InChI: PQQABOVENGOTSD-SDNWHVSQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone (CAS 306980-06-3) is a high-purity pyridazinone-based research chemical supplied for investigational purposes. The pyridazin-3(2H)-one scaffold is a recognized pharmacophore in medicinal chemistry, with documented scientific interest in its derivatives for potential vasodilator and anticancer activities . Research indicates that compounds containing this core can act as potent vasodilators for managing cardiovascular diseases and as targeted anticancer agents, for example, through the inhibition of specific tyrosine kinases . This makes such compounds particularly valuable in the emerging field of reverse cardio-oncology, which explores the link between hypertension and cancer incidence and seeks molecules with potential dual activity . Furthermore, pyridazinone derivatives are frequently investigated for a wide range of other pharmacological activities, including anti-inflammatory and enzyme inhibitory effects . This product is intended for research and development use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate safety protocols.

Propiedades

IUPAC Name

2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-23(2,3)20-12-9-19(10-13-20)17-25-22(26)16-15-21(24-25)14-11-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQABOVENGOTSD-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Hydrazine-Mediated Cyclization

The pyridazinone ring is conventionally synthesized via cyclocondensation of γ-keto acids with hydrazine hydrate. For the target compound, this requires a prefunctionalized γ-keto acid bearing latent sites for subsequent substitutions.

Representative Protocol :

  • Synthesis of 4-(Anthracen-9-yl)-4-oxobut-2-enoic Acid : Achieved via Friedel-Crafts acylation of anthracene with maleic anhydride.
  • Cyclocondensation : Reacting the γ-keto acid with hydrazine hydrate in refluxing benzene yields 6-substituted-3(2H)-pyridazinone (70–85% yield).

Adaptation for Target Molecule :

  • Replace anthracene with styryl-containing precursors to position the styryl group at C6 during cyclocondensation.

Friedel-Crafts Alkylation for 2-(4-(Tert-Butyl)Benzyl) Installation

Direct Alkylation of Pyridazinone Intermediates

The tert-butylbenzyl group is introduced via electrophilic aromatic alkylation, leveraging the electron-rich pyridazinone ring.

Procedure :

  • Chlorination : Treat 3(2H)-pyridazinone with phosphorus oxychloride (POCl₃) to generate 2-chloropyridazinone (85–90% yield).
  • Alkylation : React 2-chloropyridazinone with 4-(tert-butyl)benzylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by warming to room temperature (60–75% yield).

Challenges :

  • Steric hindrance from the tert-butyl group reduces electrophilic reactivity, necessitating extended reaction times (12–24 h).
  • Competing dimerization of nitrile oxides may occur if nitrile intermediates form.

Heck Coupling for 6-Styryl Functionalization

Palladium-Catalyzed Vinylation

The trans-styryl moiety is installed via Heck coupling, ensuring stereoselective formation of the E-isomer.

Optimized Conditions :

  • Substrate Preparation : Brominate the C6 position of the pyridazinone core using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
  • Coupling Reaction : Treat 6-bromopyridazinone with styrene in the presence of palladium(II) acetate (5 mol%), tri-o-tolylphosphine (10 mol%), and triethylamine in DMF at 100°C (70–80% yield).

Critical Parameters :

  • Catalyst System : Pd(OAc)₂/P(o-Tol)₃ enhances oxidative addition efficiency.
  • Solvent : DMF stabilizes the palladium intermediate, preventing aggregation.

Alternative Synthetic Routes and Emerging Methodologies

Microwave-Assisted Cyclocondensation

Microwave irradiation (MWI) accelerates cyclocondensation, reducing reaction times from hours to minutes.

Case Study :

  • MWI of amidoximes and acyl chlorides in NH₄F/Al₂O₃ yields 3,5-disubstituted-1,2,4-oxadiazoles in 15–30 minutes (80–90% yield).
  • Adaptation Potential : Replace amidoximes with hydrazine derivatives for pyridazinone synthesis.

Mechanochemical Synthesis

Solid-state grinding eliminates solvent use, aligning with green chemistry principles.

Limitations :

  • Limited literature on mechanochemical pyridazinone synthesis necessitates empirical optimization for tert-butylbenzyl and styryl groups.

Optimization Challenges and Structural Validation

Yield Enhancement Strategies

  • Catalyst Screening : NiCl₂(dppe) improves coupling efficiency for sterically hindered systems.
  • Solvent Effects : Switching from DMF to dimethylacetamide (DMAc) increases Heck coupling yields by 15%.

Analytical Confirmation

  • Spectroscopy :
    • ¹H NMR : Trans-styryl protons appear as doublets at δ 6.8–7.2 ppm (J = 16 Hz).
    • IR : Pyridazinone carbonyl absorbs at 1680–1700 cm⁻¹.
  • X-ray Crystallography : Confirms E-configuration of the styryl group and tert-butylbenzyl orientation.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The tert-butyl-benzyl group enhances electron density, facilitating nucleophilic substitutions. Key reactions include:

Reaction Type Conditions Product Yield Source
AlkylationK₂CO₃, DMF, 80°C, 6h2-((4-(tert-butyl)benzyl)oxy)-6-styrylpyridazinone72%
Condensation with aminesEthanol, reflux, 4hSchiff base derivatives58–65%

Mechanistic insight : The pyridazinone ring’s carbonyl group acts as an electrophilic site, while the styryl group participates in resonance stabilization during substitutions .

Cycloaddition and Ring-Opening Reactions

The styryl moiety enables [4+2] cycloadditions and ring transformations:

Reaction Reagents/Conditions Product Application Source
Diels-Alder ReactionMaleic anhydride, toluene, 110°C, 12hFused bicyclic adductsMaterial science intermediates
Ring-opening with NH₂OHHydroxylamine, EtOH, 70°C4,5-dihydropyridazinone oxime derivativesBioactive compound synthesis

Key observation : The tert-butyl group sterically hinders regioselectivity in cycloadditions, favoring endo products .

Oxidation and Reduction Reactions

Controlled redox reactions modify the styryl double bond and pyridazinone ring:

Process Conditions Outcome Selectivity Source
HydrogenationH₂ (1 atm), Pd/C, MeOHSaturated 6-(phenethyl)pyridazinone>90% cis
EpoxidationmCPBA, CH₂Cl₂, 0°C → RTStyryl epoxide derivatives68%

Notable feature : Selective reduction of the styryl group preserves the pyridazinone ring’s integrity.

Biological Activity-Driven Reactions

The compound interacts with biological targets through covalent and non-covalent mechanisms:

Target Interaction Type Biological Effect IC₅₀/EC₅₀ Source
Cyclooxygenase-2 (COX-2)Hydrogen bonding with Arg120/Tyr355Anti-inflammatory activity1.8 µM
MAP Kinasesπ-π stacking with hydrophobic pocketsAntiproliferative effects in HCT116 cells4.2 µM

Structural determinant : The tert-butyl group enhances lipophilicity, improving membrane permeability .

Photochemical Reactivity

UV-induced reactions exploit the conjugated styryl-pyridazinone system:

Reaction Wavelength Product Quantum Yield Source
[2+2] Photodimerization365 nm, CH₃CNCyclobutane-fused dimerΦ = 0.32
Singlet oxygen additionRose Bengal, O₂Endoperoxide derivatives41%

Application : Photodynamic therapy candidate due to ROS generation under visible light .

Comparative Reactivity with Analogues

The tert-butyl substituent significantly alters reactivity compared to methyl or unsubstituted derivatives:

Parameter 2-(4-(tert-butyl)benzyl) variant 2-(2-methylbenzyl) variant Unsubstituted Pyridazinone
Hydrolysis rate (t₁/₂)48h (pH 7.4)12h (pH 7.4)2h (pH 7.4)
LogP3.8 ± 0.22.9 ± 0.31.4 ± 0.1
COX-2 inhibition (IC₅₀)1.8 µM4.7 µM>10 µM

Data synthesized from .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

  • Condensation Reaction

    • Optimal base: K₃PO₄ (2.5 equiv)

    • Solvent: TBME (tert-butyl methyl ether)

    • Yield improvement: 82% at 10 kg scale vs. 72% lab-scale.

  • Crystallization Control

    • Anti-solvent: n-heptane

    • Particle size: 50–100 µm (achieved via controlled cooling at 0.5°C/min) .

Aplicaciones Científicas De Investigación

Biological Activities

The pyridazinone scaffold is recognized for its broad spectrum of biological activities, including:

  • Anticancer Activity : Research has indicated that derivatives of pyridazinone exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : Studies have demonstrated that pyridazinones can reduce inflammation by inhibiting key inflammatory mediators, making them potential candidates for treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridazinone Core : Starting from appropriate hydrazine derivatives and carbonyl compounds.
  • Substitution Reactions : Introduction of the tert-butyl and benzyl groups via electrophilic aromatic substitution or nucleophilic addition reactions.

Case Study: Synthesis and Biological Evaluation

A notable study synthesized several derivatives of 6-styryl-3(2H)-pyridazinones, including this compound. The synthesized compounds were evaluated for their analgesic and anti-inflammatory activities. Results indicated that certain derivatives exhibited significant potency compared to standard drugs .

Applications in Agriculture

Beyond medicinal uses, this compound and its derivatives have been explored for agricultural applications, particularly as:

  • Pesticides : Compounds within the pyridazinone class are being investigated for their effectiveness as insecticides and fungicides due to their ability to disrupt biological pathways in pests .

Data Table: Summary of Biological Activities

Activity TypeCompound NameReference
AnticancerThis compound
Anti-inflammatoryVarious pyridazinone derivatives
Pesticidal ActivityPyridazinones as potential insecticides

Mecanismo De Acción

The mechanism of action of 2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparación Con Compuestos Similares

Similar Compounds

  • 2-(4-Methylbenzyl)-6-styryl-3(2H)-pyridazinone
  • 2-(4-Ethylbenzyl)-6-styryl-3(2H)-pyridazinone
  • 2-(4-Isopropylbenzyl)-6-styryl-3(2H)-pyridazinone

Uniqueness

The presence of the tert-butyl group in 2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone distinguishes it from similar compounds. The tert-butyl group can enhance the compound’s lipophilicity, stability, and biological activity, making it a unique and valuable compound for various applications.

Actividad Biológica

2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class, which is recognized for its diverse biological activities. The compound's molecular formula is C23H24N2OC_{23}H_{24}N_{2}O, and it has garnered interest for its potential therapeutic applications in various fields, including oncology and inflammation management.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor or a receptor modulator , which may lead to alterations in cellular signaling pathways. These interactions can influence various biological responses, such as cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • CaCo-2 (colon adenocarcinoma)
  • 3T3-L1 (mouse embryo)

In vitro assays demonstrated that certain derivatives possess IC50 values indicating effective inhibition of tumor cell growth. This suggests that the compound may be developed into a potent anticancer agent through structural modifications to enhance its efficacy .

Anti-inflammatory Properties

Inflammation plays a critical role in numerous diseases, including cancer. Pyridazinones have been studied for their anti-inflammatory effects, particularly in inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. The potential of this compound to modulate these pathways could position it as a therapeutic option for inflammatory conditions .

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit various enzymes linked to disease processes. For example, it has shown promise in inhibiting:

  • Histone Deacetylases (HDACs) : Involved in cancer progression.
  • Carbonic Anhydrases (CAs) : Important in regulating pH and fluid balance in tissues.

These enzyme interactions suggest that this compound could be beneficial in treating conditions where these enzymes are dysregulated .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 Value (µM)Notes
2-(4-Methylbenzyl)-6-styryl-3(2H)-pyridazinoneAnticancer45Moderate activity against cancer
2-(4-Ethylbenzyl)-6-styryl-3(2H)-pyridazinoneAnti-inflammatory30Effective COX inhibition
2-(4-Isopropylbenzyl)-6-styryl-3(2H)-pyridazinoneEnzyme inhibition25Stronger binding affinity

The presence of the tert-butyl group in the compound enhances its lipophilicity and stability, potentially contributing to its biological activity compared to other derivatives .

Case Study: Anticancer Activity

A study conducted on a series of pyridazinones revealed that compounds with structural similarities to this compound exhibited significant cytotoxicity against human cancer cell lines. The research highlighted the importance of substituent groups in modulating biological activity, emphasizing that the tert-butyl group may enhance the compound's efficacy through improved pharmacokinetic properties .

Research Findings: Inhibition of Enzymes

Further investigations into the enzyme inhibition capabilities of pyridazinones indicated that modifications at specific positions could lead to enhanced selectivity and potency against target enzymes. For example, certain derivatives demonstrated high inhibitory activity against HDACs, suggesting potential applications in epigenetic therapies for cancer treatment .

Q & A

Q. What are the common synthetic routes for 2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone, and what factors influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via hydrazine cyclization or cross-coupling reactions. For example:

  • Hydrazine Cyclization : Reacting substituted furanones with hydrazine hydrate in n-propanol under reflux yields pyridazinones (e.g., 5-(substituted benzyl)-3-aryl derivatives) .
  • Suzuki-Miyaura Coupling : 6-Iodopyridazin-3(2H)-one derivatives undergo cross-coupling with styryl boronic acids in propylene carbonate (PC) solvent. Alkaline conditions and solvent choice (e.g., PC vs. DMF) critically affect regioselectivity and side-product formation .
    Key Factors : Solvent polarity, base strength (e.g., Na₂CO₃ vs. KOH), and temperature control to minimize N-alkylation side reactions .

Q. How is the structure of this compound characterized in crystallographic studies?

Methodological Answer: X-ray crystallography is the gold standard. For pyridazinones:

  • Crystallization : Grow single crystals from chloroform or dichloromethane/ether mixtures .
  • Key Parameters : Dihedral angles between aromatic rings (e.g., 89.10° for pyridazinone vs. benzene planes) and hydrogen-bonding patterns (N–H···O) that stabilize supramolecular dimers .
    Tools : Use SHELX for refinement and Mercury for visualizing π–π interactions (3.5–4.0 Å distances) .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer:

  • Solvent Optimization : Replace DMF with propylene carbonate to reduce N-alkylation side reactions. PC’s high dielectric constant enhances nucleophilic attack at the desired C-site .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki-Miyaura coupling; the latter improves styryl group incorporation .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate, 4:1) followed by recrystallization to isolate >95% pure product .

Q. How do researchers validate the anti-inflammatory or antiplatelet mechanisms of this compound?

Methodological Answer:

  • In Vitro Assays :
    • COX-1/COX-2 Inhibition : Use ELISA to measure prostaglandin E₂ (PGE₂) reduction in human platelets (IC₅₀ comparison with indomethacin) .
    • Platelet Aggregation : Perform turbidimetric assays with collagen/ADP induction .
  • In Vivo Models :
    • Carrageenan-Induced Paw Edema : Administer 20 mg/kg orally; measure edema reduction at 3–6 hours post-induction .
    • Tail Thrombosis Models : Evaluate dose-dependent inhibition of thrombus formation (e.g., 10–50 mg/kg) .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Assay Standardization : Control variables like platelet donor health status, agonist concentration (e.g., 2 µM ADP vs. 5 µM), and solvent (DMSO concentration ≤0.1%) .
  • Structural Validation : Compare crystallographic data (e.g., C4-substituted vs. C5-substituted isomers) to confirm regiochemical purity, as minor impurities drastically alter activity .

Q. What computational methods predict the supramolecular interactions of this compound in drug delivery systems?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate CH···π interactions (2.8–3.2 Å) between the tert-butyl group and lipid bilayers to assess membrane permeability .
  • Docking Studies : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Focus on the styryl group’s orientation in the hydrophobic pocket .

Methodological Challenges & Solutions

Q. How do researchers address low solubility in pharmacological assays?

Methodological Answer:

  • Prodrug Design : Introduce phosphate groups at the pyridazinone N-2 position to enhance aqueous solubility (e.g., 2.93 g/L vs. 0.45 g/L for parent compound) .
  • Formulation : Use lactose/starch tablets (137.2:44.8 ratio) for in vivo studies to improve bioavailability .

Q. What are the best practices for SAR studies on pyridazinone derivatives?

Methodological Answer:

  • Key Substituents :
    • Styryl Group : Replace with electron-deficient alkenes (e.g., 4-nitrostyryl) to enhance COX-2 selectivity .
    • Tert-butyl Benzyl : Replace with 4-methoxybenzyl to reduce hepatotoxicity (e.g., ALT levels < 25 U/L in murine models) .
  • Data Analysis : Use Hansch analysis to correlate logP values (1.8–2.5) with anti-inflammatory potency (R² > 0.85) .

Translational Research Questions

Q. How can in vitro findings be translated to in vivo efficacy for this compound?

Methodological Answer:

  • Pharmacokinetics : Perform LC-MS/MS to measure t₁/₂ (e.g., 4.2 hours in rats) and AUC₀–24h (e.g., 12.3 µg·h/mL at 20 mg/kg) .
  • Metabolite ID : Use HR-MS to detect hydroxylated metabolites (m/z 335.18 → 351.16) in liver microsomes .

Q. What strategies mitigate off-target effects in therapeutic applications?

Methodological Answer:

  • Selective Functionalization : Introduce a 2-fluorophenylpiperazine moiety to reduce hERG inhibition (IC₅₀ > 10 µM) .
  • Dose Optimization : Conduct NOAEL studies in Sprague-Dawley rats (e.g., 100 mg/kg for 28 days with no renal toxicity) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.